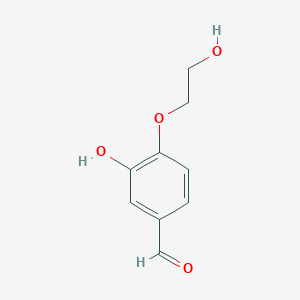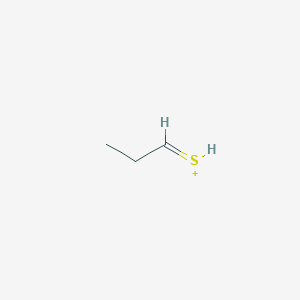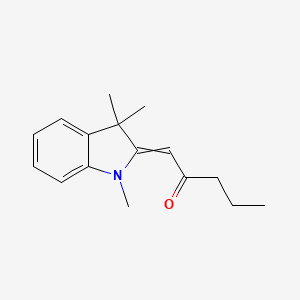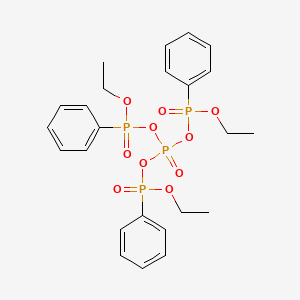![molecular formula C39H28N2O2P2 B14488826 4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole] CAS No. 65939-35-7](/img/structure/B14488826.png)
4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a fluorene and a pyrazole ring, with diphenylphosphoryl groups attached at the 4’ and 5’ positions. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction, followed by the introduction of diphenylphosphoryl groups via phosphorylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] involves its interaction with specific molecular targets. The diphenylphosphoryl groups can participate in coordination chemistry, forming complexes with metal ions. The spirocyclic structure provides rigidity and stability, allowing the compound to act as a scaffold for various chemical reactions. The pathways involved may include electron transfer, coordination to metal centers, and interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,9’-xanthene]
- 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene
Uniqueness
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] is unique due to its spiro linkage between fluorene and pyrazole rings, which is not commonly found in other similar compounds. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and coordination chemistry.
Propiedades
Número CAS |
65939-35-7 |
|---|---|
Fórmula molecular |
C39H28N2O2P2 |
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
4',5'-bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole] |
InChI |
InChI=1S/C39H28N2O2P2/c42-44(29-17-5-1-6-18-29,30-19-7-2-8-20-30)37-38(45(43,31-21-9-3-10-22-31)32-23-11-4-12-24-32)40-41-39(37)35-27-15-13-25-33(35)34-26-14-16-28-36(34)39/h1-28H |
Clave InChI |
PYWGUZBDEXMLLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(N=NC34C5=CC=CC=C5C6=CC=CC=C46)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)



![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)





![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)


